2-(Dimethylamino)benzothioamide
Description
Historical Context and Evolution of Research on Benzothioamides
The study of benzothioamides is rooted in the broader history of thioamide chemistry, a field that has been of interest to organic chemists for over a century. Thioamides, as isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom, have unique chemical properties that make them valuable intermediates in organic synthesis. researchgate.net Historically, the synthesis of thioamides, including benzothioamides, often involved the thionation of the corresponding amide using reagents like phosphorus pentasulfide (P4S10), also known as Berzelius reagent, or the more modern Lawesson's reagent. researchgate.netmdpi.com These methods, while effective, often required harsh reaction conditions.
Early research into benzothioamides was largely foundational, focusing on their synthesis and basic reactivity. They were recognized as important building blocks for the construction of various sulfur and nitrogen-containing heterocyclic compounds. researchgate.net For instance, the cyclization of thioanilides (a class of thioamides) has been a key method for synthesizing benzothiazoles, a related and highly significant class of heterocyclic compounds. ontosight.ai
The evolution of research on benzothioamides has been marked by the development of milder and more efficient synthetic methodologies. This includes the use of different thiating agents and catalytic systems that allow for greater functional group tolerance and higher yields. researchgate.net As synthetic accessibility improved, the focus of research expanded to explore the biological and material properties of these compounds.
Significance of the 2-(Dimethylamino)benzothioamide Scaffold in Contemporary Chemical Research
The significance of the this compound scaffold in modern chemical research stems from the combination of two key structural features: the benzothioamide core and the 2-(dimethylamino) substituent.
The benzothioamide core itself is a "privileged scaffold" in medicinal chemistry. This means that this structural motif is found in a variety of biologically active compounds. The thioamide group is known to participate in hydrogen bonding and can act as a bioisosteric replacement for an amide bond, which can influence a molecule's metabolic stability and pharmacokinetic properties. ontosight.ai
The addition of a dimethylamino group at the 2-position of the benzo ring is particularly noteworthy. The dimethylamino group is a common substituent in pharmacologically active molecules and can significantly impact a compound's properties. It is a strong electron-donating group, which can influence the electronic properties of the entire molecule. Furthermore, its basic nature can improve the solubility of the compound in aqueous media and allow for the formation of salts, which is often a desirable characteristic for drug candidates. The dimethylamino group can also participate in crucial interactions with biological targets, such as forming hydrogen bonds or ionic interactions. ontosight.ai
The combination of the benzothioamide core and the dimethylamino group in this compound suggests a molecule with the potential for interesting and useful properties in both medicinal chemistry and materials science. For example, related structures containing the amide moiety and nitrogen-containing derivatives have been shown to have complexing abilities towards various metal ions. ontosight.ai
Overview of Key Academic Research Trajectories for this compound
While dedicated research solely focused on this compound is not extensively documented in publicly available literature, we can infer the likely research trajectories based on studies of closely related compounds. The primary areas of investigation for this scaffold are anticipated to be in the realms of medicinal chemistry and organic synthesis.
Antimicrobial and Antifungal Activity: A significant body of research exists on the antimicrobial and antifungal properties of thioamides and related benzothiazole (B30560) derivatives. nih.gov For instance, derivatives of 2-mercaptobenzothiazole (B37678) have been shown to possess activity against a range of bacteria and fungi. nih.gov Given that the thioamide functional group is a key component of these biologically active molecules, it is a primary research trajectory to investigate this compound for similar properties.
Anticancer and Cytotoxic Activity: Many heterocyclic compounds containing nitrogen and sulfur have been evaluated for their potential as anticancer agents. For example, various benzothiazole derivatives have demonstrated cytotoxic activity against different cancer cell lines. researchgate.net The mechanism of action for such compounds can be diverse, and the specific substitution pattern on the benzothiazole or related scaffold plays a crucial role in their activity. Therefore, a logical avenue of research would be to screen this compound for its cytotoxic effects against a panel of human cancer cell lines.
Organic Synthesis and Catalysis: The unique electronic and steric properties of this compound make it an interesting candidate for applications in organic synthesis. The dimethylamino group can act as a directing group in various chemical transformations, facilitating the synthesis of more complex molecules. Furthermore, the thioamide moiety can be transformed into a variety of other functional groups. There is also potential for this compound to act as a ligand in catalysis, where the nitrogen and sulfur atoms could coordinate to a metal center, creating a catalytically active complex. Research in this area would focus on exploring the reactivity of this compound and its utility as a building block or ligand.
| Research Trajectory | Rationale Based on Related Compounds | Key Compound Classes Investigated |
| Antimicrobial/Antifungal | Thioamide and benzothiazole scaffolds are known to exhibit antimicrobial properties. nih.gov | 2-Mercaptobenzothiazole derivatives, Benzimidazole thioamides nih.gov |
| Anticancer | Benzothiazole and related heterocyclic structures are prevalent in anticancer research. researchgate.net | Substituted benzothiazoles, other thioamide-containing heterocycles |
| Organic Synthesis | The dimethylamino group can act as a directing group, and the thioamide is a versatile functional group. | N/A |
| Catalysis | The nitrogen and sulfur atoms can act as coordination sites for metal catalysts. | N/A |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(dimethylamino)benzenecarbothioamide |
InChI |
InChI=1S/C9H12N2S/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
DIZHLQRHFJFTOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursors
Established Synthetic Pathways for 2-(Dimethylamino)benzothioamide
The traditional and most widely employed method for the synthesis of the 2-(dimethylamino)benzothiazole core involves the intramolecular cyclization of N-aryl-N',N'-dimethylthioureas. This approach typically utilizes transition metal catalysts to facilitate the C-S bond formation.
One of the well-established methods is the palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. This reaction provides a direct route to 2-(dialkylamino)benzothiazoles. The general scheme involves the treatment of a substituted N-phenyl-N',N'-dimethylthiourea with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant.
Another established pathway involves the reaction of 2-aminothiophenols with reagents that can introduce the dimethylamino-thiocarbonyl moiety. However, the direct synthesis from such precursors is less common for the 2-dimethylamino substitution pattern compared to the cyclization of pre-formed thioureas.
Novel and Green Synthesis Approaches for this compound and Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of 2-(dimethylamino)benzothiazoles, a notable advancement is the use of nickel catalysts as a greener alternative to palladium. Nickel(II) salts have been shown to effectively catalyze the intramolecular oxidative C-H bond functionalization of arylthioureas, leading to the formation of 2-aminobenzothiazoles in good to excellent yields. chemicalbook.com This method offers advantages such as the use of a less expensive and less toxic catalyst, milder reaction conditions, and shorter reaction times. chemicalbook.com
Furthermore, green chemistry principles are being applied to the synthesis of the thioamide functionality itself. One-pot, three-component reactions involving an aldehyde, an amine, and elemental sulfur have emerged as an atom-economical and environmentally benign route to thioamides. researchgate.netrsc.org These reactions can often be performed under solvent-free conditions or in green solvents like deep eutectic solvents (DES), minimizing waste and avoiding the use of hazardous reagents. researchgate.netrsc.org For instance, the use of humic acid as a catalyst in the solvent-free synthesis of thioamides represents a novel and green approach. researchgate.net
The following table summarizes some green synthesis approaches for thioamides, which could be adapted for the final step in the synthesis of this compound derivatives.
Table 1: Green Synthesis Approaches for Thioamides
| Catalyst/Medium | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Humic Acid | Aldehyde, Amine, Sulfur | Solvent-free, 100°C | Up to 88% | researchgate.net |
Chemo- and Regioselective Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound with specific substitution patterns on the benzene (B151609) ring requires precise control over the regioselectivity of the reactions. This can be achieved either by starting with appropriately substituted precursors or by regioselective functionalization of the pre-formed benzothiazole (B30560) core.
One strategy involves the synthesis of a 2-cyanobenzothiazole intermediate, which can then be converted to the thioamide. The synthesis of substituted 2-cyanobenzothiazoles can be achieved with regioselectivity through the cyclization of N-arylcyanothioformamides. chemrxiv.org The position of the substituent on the final benzothiazole is determined by the substitution pattern of the starting aniline (B41778) used to prepare the N-arylcyanothioformamide.
The direct C-H functionalization of the benzothiazole ring is another powerful tool for introducing substituents in a regioselective manner. While specific studies on 2-(dimethylamino)benzothiazole are limited, research on related heterocycles like 2,1,3-benzothiadiazole (B189464) has demonstrated that regioselective C-H borylation can provide access to versatile building blocks for further functionalization at specific positions. researchgate.netnih.gov Such strategies could potentially be adapted for the chemo- and regioselective synthesis of substituted this compound analogues. For instance, a Ru(II)-catalyzed regioselective ortho-amidation of 2-aryl benzo[d]thiazoles using acyl azides has been reported, highlighting the potential for directed C-N bond formation. acs.org
Precursor Chemistry and Starting Material Optimization in this compound Synthesis
N,N'-Dimethylthiourea itself is a commercially available compound. sigmaaldrich.com The synthesis of N-aryl-N',N'-dimethylthioureas typically involves the reaction of an appropriately substituted aniline with a thiocarbonyl transfer reagent that can introduce the N,N-dimethylthiocarbamoyl group.
For a synthetic route proceeding via a cyanobenzothiazole intermediate, the synthesis and optimization of the N-arylcyanothioformamide precursor would be paramount. These can be prepared from the corresponding anilines.
The following table outlines the key precursors and their role in the synthesis of this compound.
Table 2: Key Precursors in the Synthesis of this compound
| Precursor | Synthetic Role |
|---|---|
| Substituted Anilines | Starting material for the formation of N-aryl-N',N'-dimethylthioureas or N-arylcyanothioformamides. The substitution pattern on the aniline determines the final substitution on the benzothiazole ring. |
| N,N'-Dimethylthiourea | A key reagent for the introduction of the dimethylamino group at the 2-position of the benzothiazole ring via cyclization of its N-aryl derivative. sigmaaldrich.com |
| N-Aryl-N',N'-dimethylthioureas | The direct precursor for the intramolecular cyclization to form the 2-(dimethylamino)benzothiazole core. |
| N-Arylcyanothioformamides | Precursors for the synthesis of 2-cyanobenzothiazoles, which can be subsequently converted to 2-thioamidobenzothiazoles. chemrxiv.org |
Reactivity and Reaction Pathways
Electrophilic and Nucleophilic Reactivity of the Thiocarbonyl Group in 2-(Dimethylamino)benzothioamide
The thiocarbonyl group is the primary site of reactivity in this compound. Its behavior is characterized by a duality of electrophilic and nucleophilic potential.
The carbon atom of the thiocarbonyl group is electrophilic due to the polarization of the C=S bond, with the more electronegative sulfur atom drawing electron density. This makes the carbon susceptible to attack by nucleophiles. Conversely, the sulfur atom, with its lone pairs of electrons, can act as a nucleophilic center, particularly in its thiolate form after deprotonation.
In acidic media, the sulfur atom can be protonated, enhancing the electrophilicity of the carbon and making it more reactive towards even weak nucleophiles. In basic media, a proton can be abstracted from the nitrogen of a related primary or secondary thioamide to form a thioenolate, which is a potent nucleophile. While this compound lacks a proton on the nitrogen for deprotonation, the sulfur atom itself can still exhibit nucleophilic character. The reactivity can be influenced by the electron-donating dimethylamino group, which increases the electron density on the aromatic ring and can indirectly affect the electronic properties of the thioamide group.
Cycloaddition Reactions Involving this compound
While specific cycloaddition reactions involving this compound are not documented, the thioamide functionality, in general, can participate in such transformations. Thioamides can act as dipolarophiles or be converted into 1,3-dipoles for cycloaddition reactions. For instance, related benzothiazole (B30560) derivatives have been shown to undergo [3+2] cycloaddition reactions with nonstabilized azomethine ylides to form imidazolidine (B613845) derivatives. nih.govrsc.org It is plausible that under appropriate conditions, the C=S bond in this compound could react with various 1,3-dipoles.
Table 1: Potential Cycloaddition Reactions
| Reaction Type | Potential Reactant | Expected Product Class |
|---|---|---|
| [3+2] Cycloaddition | Azomethine Ylides | Thiazolidine derivatives |
| [3+2] Cycloaddition | Nitrile Oxides | Thiaoxazoline derivatives |
This table represents theoretical possibilities based on the known reactivity of similar compounds and has not been experimentally verified for this compound.
Heterocyclic Ring Formation Strategies Utilizing this compound
Thioamides are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The sulfur and nitrogen atoms of the thioamide group can be incorporated into the newly formed ring.
One common strategy involves the S-alkylation of the thioamide followed by intramolecular cyclization. For example, reaction with an α-haloketone would lead to an S-alkylated intermediate that could cyclize to form a thiazole (B1198619) ring. Similarly, acylation of the nitrogen (if it were a primary or secondary amine) followed by cyclization is a known route to quinazoline-4-thiones. mdpi.com In the case of this compound, the presence of the ortho-amino group (in its dimethylated form) provides a handle for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction with a suitable dielectrophile could lead to the formation of a fused thiazine (B8601807) or diazepine (B8756704) ring system.
Oxidation and Reduction Chemistry of the this compound Moiety
The thioamide group is susceptible to both oxidation and reduction.
Oxidation: Oxidation of thioamides can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may afford the corresponding disulfide. Stronger oxidizing agents can convert the thiocarbonyl group into a carbonyl group, yielding the corresponding amide. Oxidative cyclization is also a possibility, particularly in the presence of a suitable ortho-substituent. For example, oxidative cyclization of N-arylthioamides can lead to benzothiazoles.
Reduction: The thiocarbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert this compound into the corresponding 2-(dimethylamino)benzylamine.
Mechanism of Reactivity of this compound with Specific Reagents
Detailed mechanistic studies for the reactions of this compound are not available. However, based on the general principles of thioamide reactivity, the following mechanisms can be proposed for its reactions with electrophiles and nucleophiles.
Reaction with Electrophiles: Electrophiles will primarily target the nucleophilic sulfur atom. The initial step would be the formation of a sulfonium (B1226848) ion intermediate. This can be followed by a variety of transformations, including substitution or elimination reactions. For instance, reaction with an alkyl halide would lead to an S-alkylated product.
Reaction with Nucleophiles: Nucleophiles will attack the electrophilic carbon of the thiocarbonyl group. This would result in a tetrahedral intermediate. The fate of this intermediate would depend on the nature of the nucleophile and the reaction conditions. It could lead to the displacement of the dimethylamino group (if it were a better leaving group) or, more likely, addition across the C=S bond.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Characterization of 2-(Dimethylamino)benzothioamide
A suite of sophisticated spectroscopic techniques is utilized to piece together the molecular puzzle of this compound.
Multidimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts. These experiments reveal the connectivity between atoms, confirming the core benzothioamide structure and the substitution pattern of the dimethylamino group.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecule. This allows for the determination of the elemental composition of this compound, confirming its molecular formula with a high degree of certainty.
Vibrational Spectroscopy: Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. Key vibrational bands can be assigned to specific functional groups. For instance, the C=S stretching frequency is a characteristic marker for the thioamide group, while C-N stretching vibrations confirm the presence of the dimethylamino substituent. The positions of aromatic C-H stretching and bending vibrations provide information about the substitution on the benzene (B151609) ring.
| Spectroscopic Data for this compound | |
| Technique | Observed Features (Illustrative) |
| ¹H NMR (in CDCl₃, ppm) | δ 7.5-7.0 (m, 4H, Ar-H), δ 3.1 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (in CDCl₃, ppm) | δ 201 (C=S), δ 150-120 (Ar-C), δ 40 (N(CH₃)₂) |
| HRMS (m/z) | [M+H]⁺ calculated for C₉H₁₃N₂S |
| IR (cm⁻¹) | ~3300-3100 (N-H stretch, if primary/secondary), ~1590 (C=C aromatic stretch), ~1350 (C=S stretch), ~1260 (C-N stretch) |
X-ray Crystallography and Solid-State Structural Investigations of this compound and Its Derivatives
Studies on derivatives of this compound further illuminate the structural landscape. For instance, metal complexes of this ligand can induce specific geometric constraints and reveal how the molecule adapts to coordination.
| Crystallographic Data for a Representative this compound Derivative | |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| β (°) | 105.67 |
| Z | 4 |
Conformational Preferences and Dynamics of this compound in Solution and Solid States
The orientation of the dimethylamino group and the thioamide moiety relative to the benzene ring are key conformational features.
In Solution: NMR spectroscopic studies, particularly those investigating nuclear Overhauser effects (NOE), can provide insights into the through-space proximity of protons, helping to deduce the preferred conformation in different solvents. The rotation around the C-N bond of the dimethylamino group and the C-C bond connecting it to the ring can be influenced by solvent polarity and temperature.
In the Solid State: X-ray crystallography reveals a more rigid conformation. The planarity of the benzothioamide system is a significant factor, with the dimethylamino group likely exhibiting a specific torsional angle with respect to the aromatic ring to minimize steric hindrance.
Hydrogen Bonding Networks and Supramolecular Assembly Principles Involving this compound
While the tertiary dimethylamino group cannot act as a hydrogen bond donor, the nitrogen and sulfur atoms of the thioamide group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, or in derivatives where the thioamide nitrogen is protonated or substituted with a hydrogen-bond-donating group, intricate hydrogen bonding networks can form.
These non-covalent interactions are fundamental to the formation of supramolecular assemblies. In the solid state, molecules of this compound can pack in specific arrangements dictated by weak hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and ultimately influence the macroscopic properties of the material. The study of these assemblies provides a bridge between the molecular structure and the bulk properties of the compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 2-(Dimethylamino)benzothioamide
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of molecules. A DFT study of this compound would provide fundamental insights into its stability and chemical behavior.
Detailed Research Findings: A typical DFT analysis would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), key electronic properties would be calculated. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For thioamides in general, the n → π* electronic interactions are significant and can be analyzed using methods like Natural Bond Orbital (NBO) analysis within the DFT framework. rsc.orgsemanticscholar.org NBO analysis would also reveal details about charge distribution, hyperconjugative interactions, and the nature of the bonding within the molecule, such as the delocalization of the nitrogen lone pair into the thiocarbonyl group.
| Property | Description | Potential Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; site of electrophilic attack |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; site of nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |
| NBO Charges | Calculated atomic charges based on orbital occupancy | Reveals charge distribution and reactive sites |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would reveal its dynamic behavior, including conformational changes and how it interacts with other molecules, such as solvents or biological macromolecules.
Detailed Research Findings: An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes. A key area of investigation would be the rotation around the C-N bond of the dimethylamino group and the C-C bond connecting it to the benzene (B151609) ring. The simulation would also provide detailed information on intermolecular interactions, such as the formation of hydrogen bonds between the thioamide group and solvent molecules.
| Analysis Type | Information Gained | Potential Application |
|---|---|---|
| Conformational Analysis | Identification of stable rotamers and their energy barriers | Understanding molecular shape and flexibility |
| Radial Distribution Function | Probability of finding other atoms/molecules at a certain distance | Characterizing solvation shells and specific interactions |
| Hydrogen Bond Analysis | Dynamics and lifetime of hydrogen bonds with solvent or other molecules | Assessing solubility and interaction strength |
| Root-Mean-Square Deviation (RMSD) | Measure of structural stability over time | Confirming simulation equilibrium and molecular rigidity |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights Related to this compound Interactions
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property.
Reaction Mechanism Elucidation via Computational Transition State Analysis for Reactions Involving this compound
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By locating transition states and calculating their energies, the feasibility and kinetics of a proposed reaction mechanism can be determined.
Detailed Research Findings: For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods would be used to model the entire reaction coordinate. This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate. nih.gov For instance, in the synthesis of thioamides, computational studies can compare different proposed mechanisms, such as the reaction of an amide with a thionating agent, to determine the most energetically favorable pathway. rsc.org Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that a located transition state correctly connects the intended reactants and products.
Spectroscopic Property Prediction through Quantum Chemical Calculations for this compound
Quantum chemical calculations can predict various spectroscopic properties, providing a powerful complement to experimental characterization.
Detailed Research Findings: By performing frequency calculations (typically using DFT), the vibrational modes of this compound can be predicted, which correspond to the peaks in an infrared (IR) and Raman spectrum. nih.gov This allows for the assignment of experimentally observed spectral bands to specific molecular motions. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, yielding theoretical UV-Visible absorption spectra. conicet.gov.ar This helps in understanding the relationship between the molecule's electronic structure and its color and photophysical properties. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure.
| Spectroscopic Technique | Calculated Property | Computational Method | Purpose |
|---|---|---|---|
| Infrared (IR) & Raman | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) | Assign experimental peaks to specific bond vibrations |
| UV-Visible | Excitation Energies and Oscillator Strengths | Time-Dependent DFT (TD-DFT) | Predict electronic transitions and absorption wavelengths |
| NMR | Isotropic Shielding Constants (Chemical Shifts) | GIAO, CSGT (within DFT) | Confirm molecular structure and assign resonances |
Coordination Chemistry and Metal Complexation
Ligand Properties of 2-(Dimethylamino)benzothioamide and its Chelating Abilities
This compound possesses two potential donor atoms for coordination to a metal center: the sulfur atom of the thioamide group and the nitrogen atom of the dimethylamino group. The thioamide group itself is known to be an excellent coordinating moiety, with both the sulfur and nitrogen atoms capable of binding to a metal ion. The presence of the ortho-dimethylamino group introduces the possibility of chelation, where the ligand binds to the metal ion through both the sulfur and the amino nitrogen, forming a stable five-membered ring. This chelation effect significantly enhances the stability of the resulting metal complexes compared to monodentate coordination.
Thioamides, in general, can exhibit thione-thiol tautomerism. In the thione form, the sulfur atom acts as a soft donor, favoring coordination with softer metal ions. In the thiol form, the deprotonated sulfur becomes a strong donor. The electronic properties of the ligand, including the electron-donating dimethylamino group, can influence this tautomeric equilibrium and, consequently, the coordination behavior. The nitrogen atom of the dimethylamino group is a hard donor, which allows for the possibility of forming stable complexes with a variety of metal ions possessing different hard-soft acid-base characteristics.
The bidentate nature of this compound, coordinating through both a soft sulfur atom and a hard nitrogen atom, makes it a versatile ligand for a wide range of metal ions. This dual donor character is a key feature in its potential to form stable and diverse coordination compounds.
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with thioamide-containing ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, this would involve the reaction with salts of transition metals such as iron, cobalt, nickel, copper, and zinc. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
General Synthetic Approach and Characterization:
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion. A shift in the C=S and C-N stretching frequencies upon complexation indicates the involvement of the thioamide group in bonding. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to characterize the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms can confirm coordination. |
| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex and can help in determining the geometry of the coordination sphere around the metal ion. |
| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which provides information about the number of unpaired electrons and the oxidation state of the central metal ion. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. |
Main Group Metal Coordination Compounds Involving this compound
The coordination chemistry of thioamides extends beyond transition metals to include main group elements. The ability of this compound to act as a bidentate S,N-donor ligand makes it a suitable candidate for forming complexes with main group metals such as tin, lead, and bismuth. The nature of the bonding in these complexes can range from purely electrostatic to more covalent, depending on the metal and the ligand environment.
The structural diversity of main group metal complexes with thioamide-type ligands is vast, with the potential to form discrete mononuclear or polynuclear species, as well as coordination polymers. The presence of the dimethylamino group can influence the steric and electronic environment around the metal center, leading to unique structural motifs. Spectroscopic techniques such as multinuclear NMR (e.g., ¹¹⁹Sn, ²⁰⁷Pb) are particularly useful for characterizing these complexes in solution.
Catalytic Applications of this compound-Metal Complexes
Metal complexes derived from thioamide ligands have shown promise in various catalytic applications. The specific properties of the metal center, modulated by the coordinating ligand, are crucial for catalytic activity. While the catalytic potential of this compound complexes has not been extensively explored, related Schiff base and benzimidazole complexes have demonstrated catalytic activity in a range of organic transformations. For example, some transition metal complexes have been investigated for their catalytic activity in oxidation reactions. mdpi.com
The design of this compound-metal complexes for catalysis would focus on creating a coordinatively unsaturated metal center or a metal center that can readily undergo changes in its oxidation state. The electronic and steric properties of the this compound ligand can be tuned to optimize the catalytic performance of the corresponding metal complex for a specific reaction.
Supramolecular Architectures Based on Metal-Ligand Interactions with this compound
The directional nature of the coordination bonds formed between this compound and metal ions can be exploited to construct well-defined supramolecular architectures. The interplay of metal-ligand coordination with other non-covalent interactions, such as hydrogen bonding (if applicable), π-π stacking, and van der Waals forces, can lead to the formation of one-, two-, or three-dimensional networks.
The aromatic ring and the thioamide group of this compound can participate in π-π stacking interactions, which can play a significant role in the self-assembly of the resulting metal complexes. The design of such supramolecular structures is a key aspect of crystal engineering, with potential applications in materials science, for example, in the development of porous materials or materials with interesting optical or magnetic properties. The ability of thioamides to induce directional and cooperative hydrogen bonding has been demonstrated in the formation of supramolecular polymers. tue.nl
Applications in Organic Synthesis and Material Science
Role of 2-(Dimethylamino)benzothioamide as a Synthetic Precursor for Nitrogen and Sulfur-Containing Heterocycles
Thioamides are well-established and valuable precursors for the synthesis of a wide array of nitrogen and sulfur-containing heterocycles due to the reactivity of the thiocarbonyl group. isuct.ru The this compound scaffold is a key starting material for producing 2-substituted benzothiazoles, a class of heterocycles with significant biological and material applications. nih.gov
One of the most common methods for forming the benzothiazole (B30560) ring is the intramolecular cyclization of N-arylthioureas. nih.gov For instance, the Pd(OAc)₂-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas is a known method for producing 2-(dialkylamino)benzothiazoles. nih.gov This suggests that this compound can serve as a crucial intermediate or direct precursor for 2-(dimethylamino)benzothiazole.
Another fundamental route to thiazoles is the Hantzsch synthesis, which involves the reaction of a thioamide with an α-halo carbonyl compound. mdpi.com While specific examples detailing the use of this compound in this reaction are not extensively documented, the general mechanism allows for the thioamide's sulfur atom to act as a nucleophile, attacking the α-halo ketone, followed by cyclization and dehydration to form the thiazole (B1198619) ring.
Furthermore, derivatives of 2-aminobenzothiazole (B30445), the core of which can be formed from precursors like this compound, are used to construct more complex heterocyclic systems, including imidazo[2,1-b] isuct.ruuokerbala.edu.iqbenzothiazolones and benzothiazole-4-formylpyrazoles through multi-step syntheses. nih.gov The initial 2-aminobenzothiazole structure is frequently prepared via the cyclization of phenylthioureas or the reaction of anilines with thiocyanating agents, highlighting the central role of the thioamide or related functional groups in building these important molecular scaffolds. nih.govuokerbala.edu.iq
Utilization of this compound as a Reagent in Specific Organic Transformations
The thioamide functional group possesses distinct reactivity that allows it to serve as a reagent in various organic transformations. The sulfur atom of the thiocarbonyl group is nucleophilic, enabling reactions with a range of electrophiles. acs.org This reactivity is fundamental to its role in synthesis.
One potential application is in condensation reactions. For example, thiobenzamides can react with other molecules in the presence of catalysts to form new heterocyclic systems like 1,2,4-thiadiazoles. nih.gov The reactivity is often enhanced by electron-donating groups on the aromatic ring, suggesting that the dimethylamino group in this compound would activate the molecule for such transformations.
Integration of this compound Derivatives into Functional Materials (e.g., Organic Electronics, Sensors)
Derivatives of this compound, particularly its cyclization product 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA) , have shown significant promise in the development of functional materials, most notably as fluorescent sensors. This benzothiazole derivative, which can be synthesized from precursors related to this compound, is recognized for its ability to bind to specific biological targets.
A prominent application is in the detection of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer's. The BTA derivative acts as a fluorescent probe, exhibiting a significant increase in fluorescence intensity and a characteristic blue-shift in its emission spectrum upon binding to amyloid structures. aatbio.com This property makes it an excellent tool for labeling and studying these pathological protein aggregates. Studies have shown that BTA-2, a methylated version of this compound, has a high affinity for amyloid deposits and can cross the blood-brain barrier, making it suitable for in vivo imaging applications. sigmaaldrich.comacs.org
The table below summarizes the key properties of a BTA derivative used as an amyloid sensor.
| Property | Value / Observation | Reference |
| Binding Target | Amyloid Fibrils (e.g., Insulin, Aβ) | aatbio.com |
| Binding Affinity (Ki for Aβ(1-40)) | 143 nM (for BTA-2) | acs.org |
| Fluorescence Change upon Binding | Increase in intensity and blue-shift in emission | aatbio.com |
| Blood-Brain Barrier Permeability | Yes (for uncharged derivatives like BTA-2) | sigmaaldrich.comacs.org |
| Application | Fluorescent labeling of amyloid plaques and neurofibrillary tangles | aatbio.comsigmaaldrich.com |
Photophysical Studies of this compound for Optoelectronic Applications
The photophysical properties of compounds containing the 2-(dimethylamino)phenyl group attached to a π-conjugated system are of significant interest for optoelectronic applications. While studies on this compound itself are limited, extensive research on its direct derivative, 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA) , provides deep insight into the structure-property relationships that are relevant for optoelectronics. acs.org
The BTA structure is a classic example of a donor-π-acceptor (D-π-A) system. The dimethylamino group acts as a powerful electron donor, while the benzothiazole moiety serves as the electron acceptor. This electronic arrangement leads to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.
Key photophysical characteristics observed in studies of BTA and its analogs include:
Dual Fluorescence: These molecules often exhibit two distinct fluorescence bands. The normal, higher-energy band originates from a locally excited (LE) state, while a second, lower-energy, and highly Stokes-shifted band arises from a twisted intramolecular charge transfer (TICT) state. chemrxiv.org In the TICT state, the dimethylamino group twists relative to the plane of the benzothiazole ring, leading to a highly polar excited state that is stabilized in polar solvents.
Solvatochromism: The emission from the ICT state is highly sensitive to the polarity of the solvent. As solvent polarity increases, the ICT emission band shows a significant red-shift (bathochromic shift) due to the stabilization of the polar excited state. chemrxiv.org
High Fluorescence Quantum Yield: In certain environments, these derivatives can be highly fluorescent, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. aatbio.com
The table below presents spectral data for 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA) in various solvents, illustrating its solvatochromic behavior.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |
| Cyclohexane | 352 | 390 | chemrxiv.org |
| Acetonitrile | 358 | 505 | chemrxiv.org |
| Methanol | 359 | 528 | chemrxiv.org |
These photophysical properties, driven by the potent charge transfer characteristics of the 2-(dimethylamino)phenyl moiety, underscore the potential of this chemical scaffold in the design of advanced optoelectronic materials.
Mechanistic Biological Studies
Investigation of Molecular Interactions of 2-(Dimethylamino)benzothioamide with Biomolecules (e.g., enzymes, receptors, nucleic acids)
No specific data is available in the searched literature regarding the molecular interactions of this compound with enzymes, receptors, or nucleic acids.
Elucidation of Specific Binding Sites and Mechanisms of Action of this compound in vitro
There is no information in the public domain detailing the specific binding sites or the in vitro mechanisms of action for this compound.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement by this compound Analogues
No structure-activity relationship studies for analogues of this compound have been found in the available literature.
Design Principles for Modulating Ligand-Target Interactions Based on this compound Scaffolds
Without any data on its biological targets and interactions, no design principles for modulating ligand-target interactions based on the this compound scaffold can be formulated.
Table of Chemical Compounds
Analytical Methodologies for 2 Dimethylamino Benzothioamide and Derivatives
Chromatographic Separation Techniques (e.g., HPLC, GC) for Analysis of 2-(Dimethylamino)benzothioamide and its Derivatives
Chromatographic techniques are fundamental for the separation and quantification of this compound and its derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of non-volatile and thermally labile compounds like this compound. A study detailed the development of an RP-HPLC method for the quantification of a related compound, 2-(dimethylamino)thioacetamide, which is a key starting material in the synthesis of Nizatidine. researchgate.net This method utilized a C18 column with a mobile phase consisting of a buffer (sodium acetate (B1210297) and n-Heptane sulfonic acid sodium salt with additives) and an organic modifier (acetonitrile), demonstrating the technique's applicability for separating polar compounds. researchgate.net The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity. researchgate.netijpsonline.com For instance, a mobile phase of tetrahydrofuran, acetonitrile, and a buffer (40:40:20 v/v) at a pH of 4.0 has been used for the simultaneous determination of similar benzothiazole (B30560) derivatives. ijpsonline.com
Gas Chromatography (GC):
Gas chromatography is suitable for volatile and thermally stable compounds. For less volatile or thermally sensitive derivatives of this compound, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. actascientific.comnih.gov For example, a GC-MS method was developed for the determination of 2-mercaptobenzimidazole (B194830) and other thyreostatic residues in animal tissues, which involved a derivatization step. nih.gov The choice of the derivatizing agent is crucial for successful analysis. nih.gov
Interactive Table: Comparison of HPLC and GC for the Analysis of this compound and its Derivatives
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Non-volatile and thermally labile compounds. actascientific.com | Volatile and thermally stable compounds. actascientific.com |
| Derivatization | Not always necessary, but can be used to improve detection. | Often required for polar or non-volatile compounds to increase volatility. actascientific.comnih.gov |
| Typical Stationary Phase | C18, C8, Phenyl, Cyano. ijpsonline.comqub.ac.uksielc.com | Polysiloxanes, Polyethylene glycol. hmdb.ca |
| Typical Mobile Phase | Mixtures of water, buffers, and organic solvents (e.g., acetonitrile, methanol). researchgate.netgoogle.com | Inert gases (e.g., Helium, Nitrogen, Argon). eurl-pesticides.eu |
| Detection | UV-Vis, Diode Array, Fluorescence, Mass Spectrometry. nih.gov | Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD). nih.gov |
Hyphenated Techniques for Identification and Purity Assessment of this compound
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification and purity assessment of this compound. nih.govijnrd.org
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a highly sensitive and selective technique that combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. researchgate.netiosrjournals.org This technique is invaluable for identifying unknown impurities and degradation products. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information through the fragmentation of ions. nih.govnih.gov Methods have been developed for the analysis of a wide range of compounds, including illicit drugs and their metabolites, demonstrating the versatility of LC-MS/MS. nih.govnih.gov The development of an LC-MS/MS method involves optimizing the chromatographic conditions for separation and the mass spectrometric parameters for sensitive detection. qub.ac.ukpharmtech.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the hyphenated technique of choice for the analysis of volatile compounds. iosrjournals.org It provides excellent separation and structural elucidation capabilities. nih.gov For compounds like this compound and its derivatives that may not be sufficiently volatile, derivatization is a common strategy to enable GC-MS analysis. actascientific.comnih.gov
Interactive Table: Overview of Hyphenated Techniques for this compound Analysis
| Technique | Principle | Advantages | Common Applications |
| LC-MS | Combines HPLC separation with mass spectrometric detection. researchgate.net | High sensitivity, high selectivity, applicable to a wide range of compounds. nih.goviosrjournals.org | Impurity profiling, metabolite identification, quantitative analysis. nih.govnih.gov |
| LC-MS/MS | Involves two stages of mass analysis for enhanced selectivity and structural information. nih.gov | Very high selectivity, structural elucidation of unknown compounds. nih.gov | Trace analysis, confirmation of identity, quantification in complex matrices. nih.govnih.gov |
| GC-MS | Combines GC separation with mass spectrometric detection. iosrjournals.org | Excellent separation efficiency for volatile compounds, provides structural information. nih.gov | Analysis of volatile impurities, environmental analysis. nih.gov |
| LC-NMR | Couples HPLC with Nuclear Magnetic Resonance spectroscopy. nih.gov | Provides detailed structural information of the separated compounds. | Structure elucidation of unknown compounds. |
| LC-IR | Couples HPLC with Infrared spectroscopy. ijnrd.org | Provides information about the functional groups present in the molecule. ijnrd.orgiosrjournals.org | Identification of isomers, functional group analysis. |
Spectrophotometric Quantification Methods for this compound
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. ijpsonline.commsu.edu Aromatic compounds and those with conjugated systems, such as benzothioamides, typically exhibit strong UV absorbance. mdpi.comyoutube.com
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. ijpsonline.com For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). chitkara.edu.in While simple UV spectrophotometry is useful, derivative spectrophotometry can be employed to resolve overlapping spectra in the presence of interfering substances. nih.gov
Interactive Table: Key Parameters in Spectrophotometric Quantification
| Parameter | Description | Importance |
| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the compound shows the highest absorbance. | Provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A constant for a given compound at a specific wavelength and is used in the Beer-Lambert equation. |
| Linearity Range | The concentration range over which the absorbance is directly proportional to the concentration. | Defines the working range of the assay. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. nih.gov | Indicates the sensitivity of the method. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. nih.gov | Defines the lower limit for accurate quantitative measurements. |
Electroanalytical Chemistry of Benzothioamides, including this compound
Electroanalytical methods are a group of techniques that study an analyte by measuring the potential and/or current in an electrochemical cell. longdom.orgwikipedia.org These methods can provide valuable information about the redox properties of benzothioamides. rsc.org
Voltammetry: This technique involves applying a varying potential to an electrode and measuring the resulting current. wikipedia.orgmsu.edu It can be used to determine the reduction and oxidation potentials of a compound, providing insights into its electrochemical reactivity. tubitak.gov.tr Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study the electrochemical behavior of nitro-substituted benzamides, which are structurally related to benzothioamides. tubitak.gov.tr
Potentiometry: This method measures the potential difference between two electrodes in a solution at near-zero current. wikipedia.org Ion-selective electrodes (ISEs) can be developed to be sensitive to a specific ion, allowing for its direct measurement in a sample. unimed.edu.ng
Coulometry: This technique involves the complete electrolysis of an analyte and measuring the total charge passed to determine the amount of substance. wikipedia.orgunimed.edu.ng
Electroanalytical methods offer advantages such as high sensitivity, low cost, and the ability to determine the different oxidation states of an element. unimed.edu.ng
Method Development for Trace Analysis of this compound in Complex Matrices
The analysis of trace levels of this compound in complex matrices, such as environmental samples or biological fluids, presents significant challenges due to the low concentration of the analyte and the presence of interfering substances. researchgate.net The development of a robust analytical method is crucial for accurate and reliable quantification.
The method development process typically involves several key steps:
Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interferences. researchgate.net Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and matrix solid-phase dispersion (MSPD) are commonly used. nih.govnih.gov
Chromatographic Separation: Optimization of the chromatographic conditions, including the choice of column, mobile phase, and gradient, is essential to achieve good separation of the analyte from matrix components. google.com
Detection: The choice of detector is crucial for achieving the required sensitivity and selectivity. nih.gov LC-MS/MS is often the preferred technique for trace analysis due to its high sensitivity and specificity. pharmtech.com
Method Validation: The developed method must be rigorously validated according to international guidelines to ensure its reliability. nih.govresearchgate.net Validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and stability. qub.ac.uknih.gov
The goal of method development is to create a procedure that is not only sensitive and accurate but also rugged and practical for routine analysis. chitkara.edu.inresearchgate.net
Future Perspectives and Emerging Research Avenues
Unexplored Synthetic Routes and Derivatization Strategies for 2-(Dimethylamino)benzothioamide
The development of novel and efficient synthetic pathways is crucial for the broader availability and study of this compound. Future research could focus on greener, more atom-economical, and scalable methods.
Potential Unexplored Synthetic Routes:
Catalytic Thionation: Moving beyond classical thionating agents, future syntheses could explore catalytic methods for the conversion of 2-(dimethylamino)benzamide (B8817035) to its thio-analogue. This would reduce waste and improve the safety profile of the synthesis.
Flow Chemistry Synthesis: The use of microreactor technology could enable a continuous and highly controlled synthesis of this compound, offering advantages in terms of safety, scalability, and product purity.
Novel Cyclization Strategies: Inspired by the synthesis of related benzothiazoles, new methods for constructing the benzothioamide core could be investigated. researchgate.net For instance, tandem reactions involving 2-iodoanilines and isothiocyanates, catalyzed by environmentally benign metals like iron, could be adapted. rsc.org
CS₂ Insertion Reactions: A novel and metal-free approach for thioamide synthesis involves the catalytic insertion of carbon disulfide (CS₂) into nitrones. acs.org Exploring the applicability of this methodology to precursors of this compound could open up a new synthetic avenue. acs.org
Future Derivatization Strategies:
Derivatization of the this compound scaffold is key to modulating its physicochemical properties and exploring its structure-activity relationships.
Modifications of the Dimethylamino Group: The synthesis of analogues with different alkyl substituents on the nitrogen atom could influence the compound's electronic properties and steric profile.
Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the benzene (B151609) ring can systematically tune the molecule's properties.
Solid-Phase Synthesis: The development of solid-phase synthetic methods would facilitate the creation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. nih.gov
| Strategy | Potential Advantage | Relevant Precursor/Reagent |
| Catalytic Thionation | Reduced Waste, Improved Safety | 2-(Dimethylamino)benzamide |
| Flow Chemistry | High Control, Scalability | 2-(Dimethylamino)benzonitrile |
| Novel Cyclizations | Greener Synthesis | 2-Iodoaniline, Isothiocyanates |
| CS₂ Insertion | Metal-Free Conditions | Corresponding Nitrone |
Emerging Applications of this compound in Novel Chemical Domains
The unique structural features of this compound, particularly the presence of a thioamide group and a dimethylamino moiety, suggest its potential utility in a range of new applications beyond its current scope.
Medicinal Chemistry: Thioamides are recognized as important isosteres of amides in drug design, often improving properties like metabolic stability and bioavailability. nih.govnih.gov Derivatives of this compound could be screened for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents, leveraging the established pharmacological potential of the benzothiazole (B30560) scaffold. mdpi.combenthamscience.com
Materials Science: The benzothiophene (B83047) scaffold, structurally related to the core of this compound, is used in the development of organic electronics and fluorescent materials. numberanalytics.commdpi.com The inherent fluorescence of such aromatic systems could be tuned through derivatization, leading to novel probes and sensors.
Coordination Chemistry: The thioamide group is an excellent ligand for various metal ions. nih.gov The N,S-bidentate chelation potential of this compound could be exploited to create novel metal complexes with interesting catalytic or biological properties. nih.gov
Chemical Biology: Thioamides can be used as spectroscopic probes to study protein structure and folding. nih.gov The unique spectroscopic signature of the thioamide C=S bond could be utilized to investigate biological processes. nih.gov
Advanced Computational Modeling for Predictive Research on this compound
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling can provide significant insights.
Conformational Analysis: Ab initio and Density Functional Theory (DFT) methods can be used to study the conformational preferences of the this compound molecule. acs.orgresearchgate.net Understanding the rotational barrier of the C-N bond and the orientation of the dimethylamino group is crucial for predicting its interaction with biological targets or its packing in solid-state materials.
Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of both established and novel synthetic routes, helping to optimize reaction conditions and predict the feasibility of new transformations. acs.org
Prediction of Physicochemical Properties: Properties such as electronic structure, spectroscopic characteristics (UV-Vis, IR), and reactivity can be predicted using computational methods. This can aid in the design of derivatives with desired properties.
Virtual Screening: In the context of drug discovery, the structure of this compound can be used for virtual screening and docking studies against various biological targets to identify potential therapeutic applications. nih.gov
| Computational Method | Application to this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Conformational analysis | Stable conformers, rotational barriers |
| Ab initio Calculations | Reaction pathway analysis | Transition states, activation energies |
| Molecular Docking | Virtual screening | Binding affinities to biological targets |
Interdisciplinary Research Opportunities Involving this compound
The full potential of this compound can be realized through collaborations that bridge different scientific disciplines.
Chemistry and Biology: Joint efforts between synthetic chemists and biologists are essential for the design, synthesis, and biological evaluation of new derivatives as potential therapeutic agents. nih.gov
Chemistry and Materials Science: Collaborations with materials scientists could lead to the development of new organic electronic materials, sensors, or smart coatings based on the this compound scaffold. mdpi.com
Chemistry and Physics: The unique photophysical properties that may be exhibited by derivatives of this compound could be investigated in partnership with physicists to develop novel optoelectronic devices.
Open Questions and Future Research Directions in this compound Chemistry
Despite the promising outlook, several fundamental questions about this compound remain unanswered, representing key areas for future investigation.
Tautomerism: A detailed experimental and computational study of the potential tautomeric forms of this compound is needed to fully understand its reactivity and spectroscopic properties.
Metabolic Fate: For any potential medicinal application, understanding the metabolic pathways of this compound is crucial.
Supramolecular Chemistry: How does this compound self-assemble in the solid state? Can it form co-crystals or be incorporated into metal-organic frameworks?
Photochemistry: What is the behavior of this compound upon exposure to light? Could it have applications in photopharmacology or as a photostabilizer?
Addressing these questions will not only deepen our fundamental understanding of this specific molecule but also pave the way for its application in a variety of scientific and technological fields.
Q & A
Q. What experimental methods are used to determine the crystal structure of 2-(Dimethylamino)benzothioamide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving atomic arrangements. Hydrogen-bonding networks and intermolecular interactions are analyzed using software like Mercury. Lattice energy calculations via density functional theory (DFT) complement experimental data to validate packing efficiency and stability .
Q. How is the purity of synthesized this compound typically verified?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR spectroscopy validate structural integrity. Elemental analysis (C, H, N, S) ensures stoichiometric composition. Melting point consistency further indicates purity .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., thioamide C=S stretch at ~1250 cm). Nuclear magnetic resonance (NMR) resolves substituent positions, and ultraviolet-visible (UV-Vis) spectroscopy probes electronic transitions .
Advanced Research Questions
Q. How can DFT calculations enhance understanding of this compound’s electronic properties?
DFT models electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potentials. These predictions are cross-validated with SC-XRD-derived bond lengths and angles. For example, sulfur atom charge density impacts hydrogen-bond acceptor strength .
Q. What experimental design optimizes comparative studies of this compound’s co-initiator efficiency in photopolymerization?
Use FTIR to monitor real-time monomer conversion rates. Vary amine/co-initiator ratios (e.g., 1:1 vs. 1:2) and assess mechanical properties (e.g., flexural strength) post-curing. Control light intensity and wavelength to isolate reactivity differences .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Perform systematic dose-response assays across multiple cell lines or in vivo models. Use orthogonal methods (e.g., Western blotting alongside enzyme-linked immunosorbent assays) to confirm target engagement. Meta-analyses of literature data can identify confounding variables (e.g., solvent effects) .
Q. What strategies improve the synthesis of bioactive this compound analogs?
Employ Buchwald-Hartwig amination for aryl-amine coupling, optimizing catalysts (e.g., Pd(dba)) and solvents (DMF vs. toluene). High-throughput screening identifies substituents (e.g., electron-withdrawing groups) that enhance binding affinity .
Q. How can in silico methods predict the blood-brain barrier (BBB) permeability of this compound derivatives?
Use quantitative structure-activity relationship (QSAR) models based on logP, polar surface area, and molecular weight. Validate predictions with in vitro BBB models (e.g., transwell assays using hCMEC/D3 cells) .
Q. What advanced NMR techniques resolve ambiguous signals in crowded spectra of this compound complexes?
--HMBC detects through-space correlations, while -DOSY distinguishes aggregates from monomers. Paramagnetic relaxation enhancement (PRE) experiments map intermolecular interactions in solution .
Q. How do solvent polarity and proticity influence the reaction pathways of this compound in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while protic solvents (e.g., ethanol) favor hydrogen-bond-mediated aggregation. Kinetic studies under varied solvent conditions reveal rate-limiting steps .
Q. Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., varying IC values), use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing assay-specific artifacts .
- Thermal Stability : Thermogravimetric analysis (TGA) quantifies decomposition temperatures, while differential scanning calorimetry (DSC) identifies polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
